molecular formula C12H14FNO B7502353 N-cyclopropyl-N-ethyl-3-fluorobenzamide

N-cyclopropyl-N-ethyl-3-fluorobenzamide

Cat. No.: B7502353
M. Wt: 207.24 g/mol
InChI Key: CCSCGDGLNJIESZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-ethyl-3-fluorobenzamide is a benzamide derivative characterized by a fluorine atom at the 3-position of the benzene ring, a cyclopropyl group, and an ethyl group attached to the amide nitrogen. The cyclopropyl moiety may enhance metabolic stability, while the fluorine atom likely influences electronic properties and binding interactions .

Properties

IUPAC Name

N-cyclopropyl-N-ethyl-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-2-14(11-6-7-11)12(15)9-4-3-5-10(13)8-9/h3-5,8,11H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSCGDGLNJIESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(3-ethoxypropyl)-3-fluorobenzamide (CAS 524686-11-1)
  • Structure : Features a 3-ethoxypropyl group instead of cyclopropyl-ethyl substitution.
  • Molecular Weight: 225.26 g/mol (vs. ~221.25 g/mol for N-cyclopropyl-N-ethyl-3-fluorobenzamide estimated by formula C₁₂H₁₃FNO).
  • ~3.0 estimated for the target compound) .
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide (CAS 865544-83-8)
  • Structure : Incorporates a benzothiazole ring fused to the benzene core, with additional fluorine substitution.
  • Molecular Weight : 318.3 g/mol.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Structure : Contains a trifluoromethyl group and isopropyloxy-phenyl substitution.
  • Use : Fungicide targeting succinate dehydrogenase.
  • Key Differences : The trifluoromethyl group enhances electronegativity and binding affinity, while the isopropyloxy chain improves systemic mobility in plants—features absent in the target compound .

Physicochemical and Bioactive Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Functional Groups
This compound ~221.25 ~3.0 3 (F, O, N) Cyclopropyl, ethyl, 3-fluorobenzamide
N-(3-ethoxypropyl)-3-fluorobenzamide 225.26 ~2.5 4 (F, O, N, O) Ethoxypropyl, 3-fluorobenzamide
N-(3-ethyl-6-fluoro-benzothiazol-2-ylidene)-3-fluorobenzamide 318.3 4.1 4 (F, O, N, S) Benzothiazole, fluorine, ethyl
Flutolanil 323.26 4.5 5 (O, N, F₃) Trifluoromethyl, isopropyloxy

Key Observations :

  • Lipophilicity : The target compound’s cyclopropyl-ethyl substitution likely increases logP compared to ethoxypropyl analogs but remains less lipophilic than benzothiazole or trifluoromethyl-containing derivatives .
  • Bioactivity : Fluorine and cyclopropyl groups may enhance target binding (e.g., enzyme inhibition) but lack the broad-spectrum fungicidal activity seen in flutolanil’s trifluoromethyl group .

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